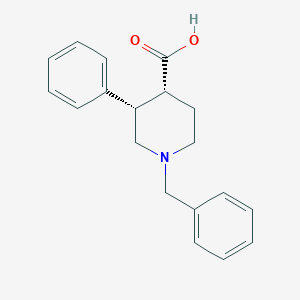
2-(Diethylamino)ethyl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 2-bromobenzoate, also known as DEET, is a chemical compound that is commonly used as an insect repellent. DEET was first developed by the United States Army in 1946 and has since become the most widely used insect repellent in the world. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, and fleas.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl 2-bromobenzoate is widely used as an insect repellent, but it also has other scientific research applications. 2-(Diethylamino)ethyl 2-bromobenzoate has been shown to have antimicrobial properties and has been used to inhibit the growth of bacteria and fungi. 2-(Diethylamino)ethyl 2-bromobenzoate has also been studied for its potential use as a drug delivery system. 2-(Diethylamino)ethyl 2-bromobenzoate has been shown to enhance the transdermal delivery of drugs, which could be useful in the development of new drug delivery systems.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethyl 2-bromobenzoate as an insect repellent is not fully understood. It is believed that 2-(Diethylamino)ethyl 2-bromobenzoate works by interfering with the insect's ability to detect human odors. 2-(Diethylamino)ethyl 2-bromobenzoate may also interfere with the insect's ability to detect carbon dioxide, which is a key component of human breath. 2-(Diethylamino)ethyl 2-bromobenzoate may also act as an irritant to insects, causing them to avoid contact with the treated surface.
Biochemical and Physiological Effects:
2-(Diethylamino)ethyl 2-bromobenzoate has been shown to have a number of biochemical and physiological effects. 2-(Diethylamino)ethyl 2-bromobenzoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses. 2-(Diethylamino)ethyl 2-bromobenzoate has also been shown to affect the activity of ion channels in nerve cells. 2-(Diethylamino)ethyl 2-bromobenzoate has been shown to have a low level of toxicity in humans, but it can cause skin irritation and other adverse effects in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Diethylamino)ethyl 2-bromobenzoate has a number of advantages for use in lab experiments. 2-(Diethylamino)ethyl 2-bromobenzoate is readily available and relatively inexpensive. 2-(Diethylamino)ethyl 2-bromobenzoate is also stable under a wide range of conditions, making it easy to store and transport. However, 2-(Diethylamino)ethyl 2-bromobenzoate can be toxic to some laboratory animals, and care should be taken when handling 2-(Diethylamino)ethyl 2-bromobenzoate in the laboratory.
Zukünftige Richtungen
There are a number of future directions for research on 2-(Diethylamino)ethyl 2-bromobenzoate. One area of research is the development of new insect repellents that are more effective and have fewer side effects than 2-(Diethylamino)ethyl 2-bromobenzoate. Another area of research is the development of new drug delivery systems that use 2-(Diethylamino)ethyl 2-bromobenzoate as a transdermal enhancer. Finally, there is a need for more research on the biochemical and physiological effects of 2-(Diethylamino)ethyl 2-bromobenzoate, particularly in humans.
Synthesemethoden
The synthesis of 2-(Diethylamino)ethyl 2-bromobenzoate involves the reaction of 2-bromobenzoic acid with diethylaminoethanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions for several hours. The resulting product is then purified by recrystallization.
Eigenschaften
Produktname |
2-(Diethylamino)ethyl 2-bromobenzoate |
|---|---|
Molekularformel |
C13H18BrNO2 |
Molekulargewicht |
300.19 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-bromobenzoate |
InChI |
InChI=1S/C13H18BrNO2/c1-3-15(4-2)9-10-17-13(16)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
WPZPFFHVCJCRKE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1Br |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)

![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)



![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)




![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)

![N-[4-(acetylamino)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B257267.png)